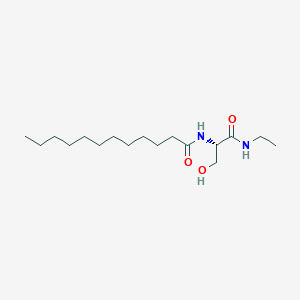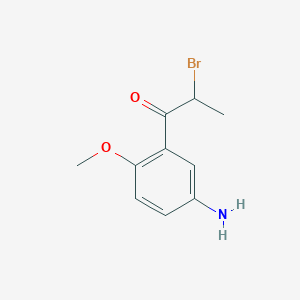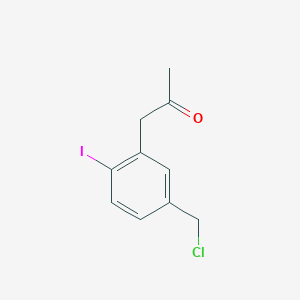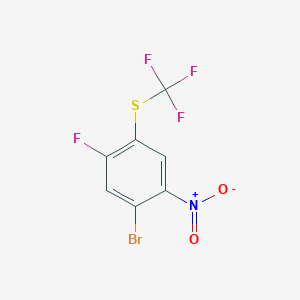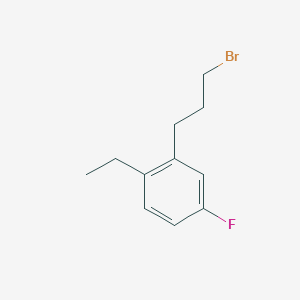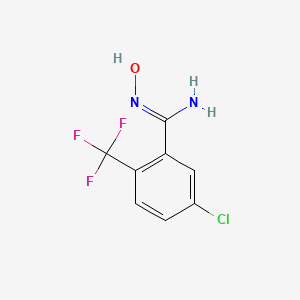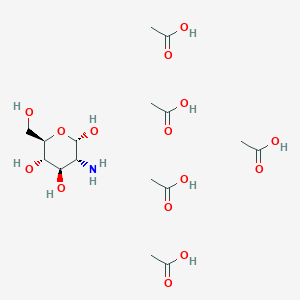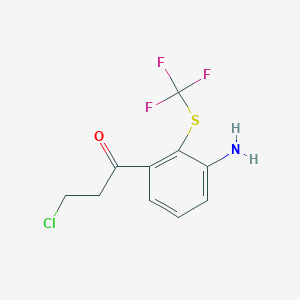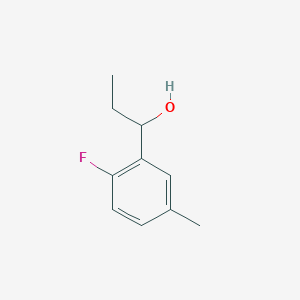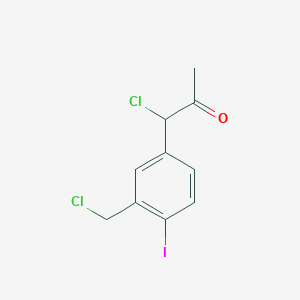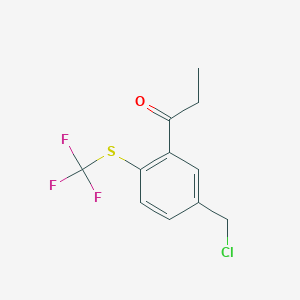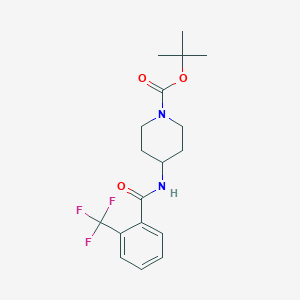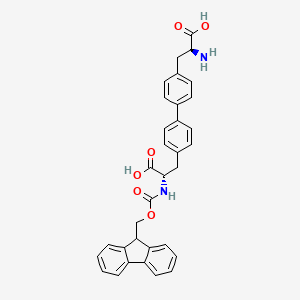
Fmoc-4-phenyl-phe-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-phenyl-phe-OH, also known as fluorenylmethyloxycarbonyl-4-phenyl-L-phenylalanine, is a derivative of phenylalanine. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-phe-OH typically involves the protection of the amino group of 4-phenyl-L-phenylalanine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting 4-phenyl-L-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate, which reacts with the amino group to form the Fmoc-protected compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-phenyl-phe-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and structure. The removal of the Fmoc group results in the formation of the free amino group, which can then participate in further coupling reactions to extend the peptide chain .
Scientific Research Applications
Fmoc-4-phenyl-phe-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-4-phenyl-phe-OH primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino group of 4-phenyl-L-phenylalanine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be easily removed under basic conditions, allowing the amino group to participate in peptide coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-phenylalanine: Similar to Fmoc-4-phenyl-phe-OH but lacks the additional phenyl group.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group instead of a phenyl group.
Fmoc-4-fluoro-L-phenylalanine: Contains a fluoro group instead of a phenyl group.
Uniqueness
This compound is unique due to the presence of an additional phenyl group, which can influence the hydrophobicity and steric properties of the resulting peptides. This can affect the folding and stability of the peptides, making it a valuable tool in the design of peptide-based drugs and biomaterials .
Properties
Molecular Formula |
C33H30N2O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39)/t29-,30-/m0/s1 |
InChI Key |
FHGMXAJOAFVNDV-KYJUHHDHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


